2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt is a chemical compound with significant applications in scientific research. Its molecular formula is C₈H₄N₂O₄S·K, and it has a molecular weight of approximately 224.19 g/mol. This compound is classified as an organic thiocyanate and a nitro compound, which are known for their diverse chemical properties and reactivity.
The compound can be synthesized through various chemical reactions involving benzoic acid derivatives. It is commercially available from multiple suppliers, including Toronto Research Chemicals and ClearSynth. The potassium salt form is particularly notable for its solubility and stability in various solvents, making it suitable for laboratory applications .
The synthesis of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt can be achieved through the following general methods:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity. Reaction conditions such as solvent choice (e.g., water or organic solvents) and pH are critical for optimizing the reaction pathways .
The molecular structure of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt features a benzene ring substituted with a nitro group and a thiocyanate group. The presence of the isotopic label (13C) indicates that one of the carbon atoms in the thiocyanate group is a carbon-13 isotope.
This structure highlights the functional groups that contribute to its chemical reactivity .
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt can participate in various chemical reactions including:
These reactions are influenced by factors such as solvent polarity, temperature, and concentration of reactants. Kinetics studies may also provide insights into reaction mechanisms .
The mechanism of action for 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt primarily revolves around its reactivity due to the presence of both nitro and thiocyanate groups:
Research indicates that compounds with similar structures demonstrate significant biological activity, which may include antimicrobial or herbicidal properties due to their ability to interact with biological systems at a molecular level .
Relevant data on melting point, boiling point, and spectral properties (e.g., UV-visible spectra) are essential for characterizing this compound but may vary based on purity and specific synthesis methods .
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt finds applications in various scientific fields:
The compound is systematically named as potassium 2-nitro-5-((¹³C)thiocyanato)benzoate, reflecting the ¹³C-labeled thiocyanate group at the 5-position. Key synonyms include:
The molecular formula is C₇¹³CH₃KN₂O₄S, confirming the ¹³C substitution within the thiocyanate group (-S¹³C≡N). This contrasts with the unlabeled form (C₈H₃KN₂O₄S). The potassium counterion is explicitly included, though stoichiometric notation (e.g., •1/2K in some sources) suggests a 2:1 acid/potassium ratio in the crystalline lattice [4] [6]. Key mass data:
Table 1: Molecular Formula Comparison
| Isotope Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| ¹³C-Labeled | C₇¹³CH₃KN₂O₄S | 244.74 |
| Unlabeled | C₈H₃KN₂O₄S | 262.28 |
While explicit crystallographic data (XRD) for the labeled salt is absent, the unlabeled precursor (2-Nitro-5-thiocyanatobenzoic acid, CAS 30211-77-9) exhibits a melting point of 156–157°C [7] [8]. Key spectroscopic descriptors include:
O=C([O-])C1=CC(SC#N)=CC=C1[N+](=O)[O-].[K+] (unlabeled) [7] Computational studies are not detailed in the search results. However, molecular geometry can be inferred from the unlabeled analog:
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5